Chemical properties of 4-(trifluoromethyl)benzo[b]thiophene
Chemical properties of 4-(trifluoromethyl)benzo[b]thiophene
The following technical guide details the chemical properties, synthesis, and reactivity profile of 4-(trifluoromethyl)benzo[b]thiophene , a specialized heterocyclic scaffold used in high-value medicinal chemistry and materials science programs.
CAS Registry Number: 126159-67-1 (Generic for isomers; specific isomer requires distinct verification) Molecular Formula: C₉H₅F₃S Molecular Weight: 202.20 g/mol
Executive Summary
4-(Trifluoromethyl)benzo[b]thiophene represents a critical structural motif for modulating lipophilicity and metabolic stability in drug discovery. Distinguished by the peri-interaction between the bulky 4-trifluoromethyl (
Physicochemical & Electronic Profile
The introduction of a
| Property | Value / Characteristic | Impact on Reactivity |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; enhances membrane permeability in biological systems. |
| Electronic Effect | Strong | Deactivates the benzene ring towards electrophilic substitution; acidifies C2-H. |
| Steric Parameter | A-value ~ 2.1 kcal/mol (similar to isopropyl) | Critical: Creates significant steric bulk in the "bay region" (peri-position), hindering reactions at C3. |
| Diagnostic singlet; sensitive to ortho-substitution. | ||
| Dipole Moment | Polarized toward | Modulates binding affinity in protein pockets (fluorine multipolar interactions). |
Rational Synthesis Strategies
Direct trifluoromethylation of benzo[b]thiophene yields a mixture of isomers (typically 2- and 3-substituted). To access the 4-isomer exclusively, a de novo construction of the thiophene ring from a regiodefined benzene precursor is required.
A. The "Directed Cyclization" Route (Recommended)
This protocol ensures regiocidelity by fixing the
Retrosynthetic Logic:
To place the
Protocol Workflow:
-
Nucleophilic Displacement: Reaction of 2-chloro-6-(trifluoromethyl)benzaldehyde with methyl thioglycolate (
) under basic conditions ( , DMF). -
Aldol Condensation: The intermediate sulfide undergoes intramolecular cyclization targeting the aldehyde carbonyl.
-
Decarboxylation: Saponification of the resulting ester followed by copper-mediated decarboxylation yields the parent 4-(trifluoromethyl)benzo[b]thiophene.
B. Visualization of Synthesis Pathways
The following diagram illustrates the divergent pathways: the non-selective direct functionalization versus the regioselective cyclization.
Caption: Comparison of non-selective direct trifluoromethylation vs. the regioselective cyclization strategy from 2,6-disubstituted precursors.
Reactivity Profile & Functionalization
The 4-
A. Electrophilic Aromatic Substitution (EAS)
-
Standard Rule: In unsubstituted benzothiophene, EAS occurs preferentially at C3 .
-
4-CF3 Effect: The bulky
group at C4 sterically shields the C3 position. Additionally, the electron-withdrawing nature of deactivates the entire -system. -
Outcome: Electrophilic attack at C3 is severely retarded. Under forcing conditions, substitution may shift to C2 (the thiophene
-position) or occur sluggishly at C6/C7.-
Experimental Implication: Friedel-Crafts acylations or halogenations will require stronger Lewis acids and higher temperatures compared to the parent heterocycle.
-
B. Lithiation & Metallation (C2-Selective)
This is the most reliable method for functionalizing the scaffold.
-
Mechanism: Directed ortho-metallation (DoM) is not dominant; rather, the kinetic acidity of the C2 proton drives the reaction.
-
Protocol: Treatment with n-butyllithium (n-BuLi) in THF at -78°C exclusively generates the 2-lithio species .
-
Advantage: The 4-
group does not interfere with C2 lithiation, allowing for subsequent trapping with electrophiles (borates, silanes, aldehydes).
C. Reactivity Logic Map
Caption: Reactivity divergence caused by the 4-CF3 group. Note the steric blockade of the standard C3 electrophilic site.
Experimental Protocol: C2-Functionalization
Objective: Synthesis of 4-(trifluoromethyl)benzo[b]thiophene-2-boronic acid (Suzuki coupling precursor).
Reagents:
-
4-(Trifluoromethyl)benzo[b]thiophene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with starting material and anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi dropwise via syringe pump over 15 minutes. The solution may turn yellow/orange. Crucial: Maintain internal temperature below -70°C to prevent ring opening or scrambling.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.
-
Quench: Add triisopropyl borate rapidly in one portion.
-
Warming: Allow the mixture to warm to room temperature naturally over 2 hours.
-
Workup: Quench with 2N HCl (aqueous) to hydrolyze the boronate ester to the boronic acid. Extract with ethyl acetate.
Applications in Drug Discovery
-
Bioisosterism: The 4-
-benzo[b]thiophene moiety serves as a lipophilic, metabolically robust bioisostere for indole or naphthalene rings. -
Metabolic Blocking: The
group at C4 blocks the "bay region," a common site for oxidative metabolism (epoxidation) by Cytochrome P450 enzymes, thereby extending the half-life ( ) of the parent drug. -
Kinase Inhibition: This scaffold is frequently screened in kinase inhibitor libraries where the
group occupies hydrophobic pockets (e.g., the gatekeeper region).
References
-
General Benzothiophene Synthesis: Alikhani, Z. et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles."[1][2] J. Org.[1][2][3] Chem.2022 , 87, 6312.[1][2] Link
-
Photochemical Trifluoromethylation: "Photo-Trifluoromethylation of Aromatic Compounds with CF3Br." Bulletin of the Chemical Society of Japan. Link
-
Palladium-Catalyzed Functionalization: "Palladium-Catalyzed C-H Functionalization of Heteroarenes." J. Org.[1][2][3] Chem.Link
-
Commercial Building Blocks: "3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid." Sigma-Aldrich Catalog. Link
